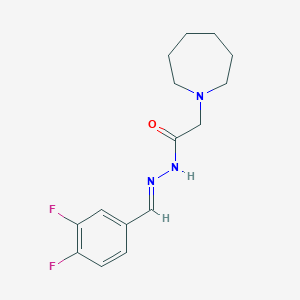![molecular formula C17H21N3O3S B5512401 ethyl 1-amino-5-(4-morpholinyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5512401.png)
ethyl 1-amino-5-(4-morpholinyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known for their complex molecular structures and potential for diverse chemical reactions and properties. It shares structural similarities with other cyclopenta[d]thieno[2,3-b]pyridine derivatives, which have been studied for their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related cyclopenta[d]thieno[2,3-b]pyridine derivatives involves multi-step chemical processes, including reactions like the Biginelli reaction or Mannich-type aminomethylation. These methods typically employ catalysts such as p-toluenesulfonic acid (pTSA) in reflux conditions for the synthesis of the desired compound (Hery Suwito et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR. These analytical methods provide insights into the molecular composition, including the arrangement of the cyclopenta[d]thieno[2,3-b]pyridine core and its substituents (Hery Suwito et al., 2018).
Chemical Reactions and Properties
The cyclopenta[d]thieno[2,3-b]pyridine derivatives undergo various chemical reactions, including cyclization and aminomethylation, leading to the formation of novel heterocyclic systems. These reactions are influenced by factors such as the choice of catalyst, reaction conditions, and the nature of substituents attached to the core structure (V. Dotsenko et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular arrangement. The central thienopyridine ring system, for instance, has been found to be essentially planar in some derivatives, influencing the compound's overall stability and reactivity (U. H. Patel et al., 2003).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. Cyclopenta[d]thieno[2,3-b]pyridine derivatives exhibit a range of chemical behaviors depending on their specific substitutions, such as their ability to undergo nucleophilic substitution reactions or to form stable intramolecular hydrogen bonds (U. H. Patel et al., 2003).
科学的研究の応用
Chemical Synthesis and Derivatives
Research indicates various applications in chemical synthesis. Dotsenko et al. (2008) describe the synthesis of cyclopenta[c]pyridine derivatives, where Ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate is reacted with cyanothioacetamide to give morpholinium 4-cyano-1-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridine-3-thiolate, which is a related compound. This compound, under certain conditions, yields cyclopenta[d]thieno[2,3-b]pyridine (Dotsenko, Krivokolysko, & Litvinov, 2008).
Girgis et al. (2008) synthesized 3-pyridinecarboxylates with potential vasodilation properties, using a reaction involving secondary amines like morpholine with 2-bromo-3-pyridinecarboxylate derivatives (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).
Biological Activity and Therapeutic Potential
The compound's derivatives show promise in biological activity and potential therapeutic applications. Paronikyan et al. (2016) synthesized derivatives that reacted with benzoyl isothiocyanate, yielding 1-thioureido derivatives with potential for further biological activity studies (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).
Yamagata et al. (1993) worked on the synthesis of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides and their recyclization, which is relevant to the synthesis of compounds with potential biological activity (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).
特性
IUPAC Name |
ethyl 3-amino-8-morpholin-4-yl-5-thia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7-tetraene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-23-17(21)14-13(18)12-10-4-3-5-11(10)15(19-16(12)24-14)20-6-8-22-9-7-20/h2-9,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOLZEWFARNRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C3=C2CCC3)N4CCOCC4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-amino-5-morpholin-4-yl-7,8-dihydro-6h-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(dimethylamino)-2-{2-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5512321.png)

![4-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5512325.png)
![N-(tert-butyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5512347.png)
![2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5512355.png)

![4-chloro-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5512367.png)
![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(3-methylbutanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512382.png)
![1-methyl-4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)piperazine](/img/structure/B5512389.png)

![5-benzyl-1-(4-methylphenyl)-4-[(3E)-3-pentenoyl]-2-piperazinone](/img/structure/B5512415.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)
![N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5512439.png)